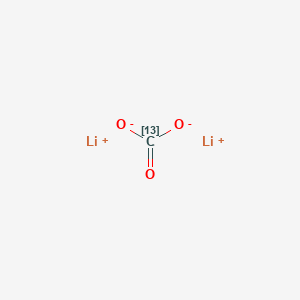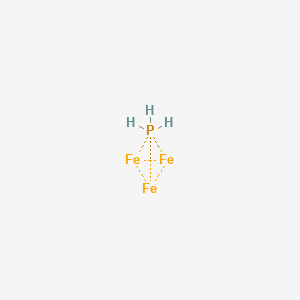
Lithium carbonate-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium carbonate-13C is a compound where the carbon atom is the carbon-13 isotope. This isotope is used as a tracer in various scientific studies due to its unique properties. Lithium carbonate itself is an inorganic compound, the lithium salt of carbonic acid, and is widely used in various applications, including medicine and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium carbonate-13C can be synthesized by reacting lithium hydroxide with carbon dioxide containing the carbon-13 isotope. The reaction is typically carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the carbonate structure.
Industrial Production Methods
Industrial production of this compound involves the extraction of lithium from lithium-containing ores or brines, followed by purification and isotope enrichment processes. The enriched lithium is then reacted with carbon dioxide containing the carbon-13 isotope to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium carbonate-13C undergoes various types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes into lithium oxide and carbon dioxide.
Electrochemical Reactions: In lithium-ion batteries, this compound can participate in electrochemical reactions, forming lithium oxide and releasing carbon dioxide.
Acid-Base Reactions: this compound reacts with acids to form lithium salts and carbon dioxide.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at high temperatures (around 1000 K) in an inert atmosphere such as argon.
Electrochemical Reactions: Involves the use of electrolytes such as lithium bis(trifluoromethanesulfonyl)imide in tetraglyme.
Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.
Major Products Formed
Thermal Decomposition: Lithium oxide and carbon dioxide.
Electrochemical Reactions: Lithium oxide and carbon dioxide.
Acid-Base Reactions: Lithium salts (e.g., lithium chloride) and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Lithium carbonate-13C is used in various scientific research applications, including:
Chemistry: As a tracer in nuclear magnetic resonance (NMR) spectroscopy to study chemical structures and reactions.
Biology: Used in metabolic studies to trace the incorporation of carbon into biological molecules.
Medicine: Investigated for its potential use in studying the pharmacokinetics of lithium-based drugs.
Industry: Used in the development of advanced materials and in the study of lithium-ion battery mechanisms.
Wirkmechanismus
The mechanism of action of lithium carbonate-13C involves its participation in various chemical and electrochemical processes. In lithium-ion batteries, it acts as a source of lithium ions, which are essential for the battery’s operation. The carbon-13 isotope allows researchers to trace the pathways and interactions of lithium carbonate in these processes, providing valuable insights into the underlying mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium carbonate: The non-isotopic form of lithium carbonate.
Sodium carbonate-13C: A similar compound where the sodium salt of carbonic acid contains the carbon-13 isotope.
Lithium hydroxide: Another lithium compound used in various applications.
Uniqueness
Lithium carbonate-13C is unique due to the presence of the carbon-13 isotope, which makes it valuable as a tracer in scientific research. This isotopic labeling allows for detailed studies of chemical and biological processes that are not possible with the non-isotopic form of lithium carbonate .
Eigenschaften
Molekularformel |
CLi2O3 |
|---|---|
Molekulargewicht |
74.9 g/mol |
IUPAC-Name |
dilithium;oxo(113C)methanediolate |
InChI |
InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; |
InChI-Schlüssel |
XGZVUEUWXADBQD-GOCMCNPZSA-L |
Isomerische SMILES |
[Li+].[Li+].[13C](=O)([O-])[O-] |
Kanonische SMILES |
[Li+].[Li+].C(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15088241.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;hydrate](/img/structure/B15088245.png)
![Barbituric Acid-[13C4,15N2]](/img/structure/B15088248.png)

![ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15088264.png)
![N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088272.png)

